Ciproquazone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

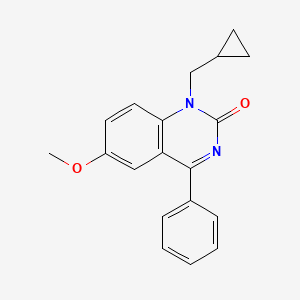

Structure

2D Structure

3D Structure

Properties

CAS No. |

33453-23-5 |

|---|---|

Molecular Formula |

C19H18N2O2 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

1-(cyclopropylmethyl)-6-methoxy-4-phenylquinazolin-2-one |

InChI |

InChI=1S/C19H18N2O2/c1-23-15-9-10-17-16(11-15)18(14-5-3-2-4-6-14)20-19(22)21(17)12-13-7-8-13/h2-6,9-11,13H,7-8,12H2,1H3 |

InChI Key |

VAFNJIFAZJWWNI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C(=O)N=C2C3=CC=CC=C3)CC4CC4 |

Other CAS No. |

33453-23-5 |

Synonyms |

1-cyclopropylmethyl-4-phenyl-6-methoxy-2(1H)-quinazolinone SL 573 SL-573 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Ciproquazone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciproquazone, a synthetic fluoroquinolone antibiotic, exerts its potent bactericidal activity through a well-defined mechanism of action centered on the inhibition of essential bacterial enzymes responsible for DNA replication and maintenance. This technical guide provides a comprehensive overview of the molecular interactions, cellular consequences, and experimental methodologies used to elucidate the core mechanism of this compound. Quantitative data on its inhibitory activity are presented, along with detailed protocols for key in vitro assays. Visual representations of the signaling pathways and experimental workflows are included to facilitate a deeper understanding of its function.

Introduction

This compound is a broad-spectrum antibiotic belonging to the fluoroquinolone class, highly effective against a wide range of Gram-positive and Gram-negative bacteria. Its clinical efficacy is rooted in its ability to specifically target and inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair, making them ideal targets for antimicrobial agents. This guide delves into the intricate details of this compound's mechanism of action, providing researchers and drug development professionals with a thorough understanding of its biochemical and cellular effects.

Core Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases

The primary mechanism of action of this compound involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV (also a type II topoisomerase).[1] These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination.[1]

-

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process that is critical for relieving the torsional stress that accumulates ahead of the replication fork.[1] this compound binds to the DNA-gyrase complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but is unable to reseal the break. This leads to an accumulation of double-strand DNA breaks.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation, or separation, of newly replicated daughter chromosomes.[1] Similar to its effect on DNA gyrase, this compound inhibits topoisomerase IV by stabilizing the enzyme-DNA cleavage complex, thereby preventing the segregation of chromosomes into daughter cells.

The bactericidal action of this compound is a direct result of the accumulation of these double-strand DNA breaks, which halts DNA replication and ultimately leads to cell death.[1][2]

Differential Targeting in Gram-Positive and Gram-Negative Bacteria

While this compound inhibits both DNA gyrase and topoisomerase IV, its primary target can differ between Gram-positive and Gram-negative bacteria.

-

In many Gram-negative bacteria , such as Escherichia coli, DNA gyrase is the primary and more susceptible target.[2]

-

In contrast, in many Gram-positive bacteria , such as Staphylococcus aureus, topoisomerase IV is often the primary target.[2][3]

This differential targeting has implications for the development of resistance, as mutations in the primary target enzyme are often the first step in the emergence of this compound-resistant strains.

Quantitative Data: Inhibitory Activity of this compound

The potency of this compound against its target enzymes is quantified by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro. The following tables summarize the IC50 values of ciprofloxacin (the active component of this compound) against DNA gyrase and topoisomerase IV from various bacterial species.

| Bacterium | Enzyme | IC50 (µg/mL) | Reference |

| Escherichia coli | DNA Gyrase | 0.5 - 1.5 | [2] |

| Escherichia coli | Topoisomerase IV | 2 - 12 | [2] |

| Enterococcus faecalis | DNA Gyrase | 27.8 | [4] |

| Enterococcus faecalis | Topoisomerase IV | 9.30 | [4] |

| Staphylococcus aureus | DNA Gyrase | 12 - >100 | [2] |

| Staphylococcus aureus | Topoisomerase IV | 3.0 (µM) | [1] |

Table 1: IC50 Values of Ciprofloxacin against Bacterial Type II Topoisomerases.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate and the inhibition of this activity by this compound.

Materials:

-

Relaxed pBR322 DNA

-

E. coli DNA gyrase

-

5X Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin[4][5]

-

This compound solution (various concentrations)

-

Stop Solution/Loading Dye: 40% sucrose, 100 mM Tris-HCl (pH 8.0), 100 mM EDTA, 0.5 mg/mL bromophenol blue[6]

-

Agarose gel (1%) in TAE buffer

-

Ethidium bromide staining solution

Procedure:

-

On ice, prepare reaction mixtures in a total volume of 20-30 µL.

-

To each reaction tube, add the 5X Assay Buffer, relaxed pBR322 DNA (final concentration ~5 nM), and sterile water.[7]

-

Add the desired concentration of this compound to the test samples. Include a no-drug control.

-

Initiate the reaction by adding E. coli DNA gyrase (typically 1-2 units).

-

Incubate the reactions at 37°C for 30-60 minutes.[8]

-

Stop the reaction by adding the Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel and perform electrophoresis.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Analyze the results: Relaxed and supercoiled DNA will migrate at different rates. Inhibition of supercoiling will be observed as a decrease in the amount of the supercoiled DNA band with increasing concentrations of this compound.

Topoisomerase IV Decatenation Assay

This assay assesses the ability of topoisomerase IV to separate catenated (interlinked) DNA circles and the inhibition of this process by this compound.

Materials:

-

Kinetoplast DNA (kDNA) - a network of interlinked DNA minicircles

-

E. coli Topoisomerase IV

-

5X Assay Buffer: 40 mM HEPES-KOH (pH 7.6), 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 1 mM ATP[9]

-

This compound solution (various concentrations)

-

Stop Solution/Loading Dye

-

Agarose gel (1%) in TAE buffer

-

Ethidium bromide staining solution

Procedure:

-

Set up reaction mixtures on ice in a final volume of 20-30 µL.

-

Add the 5X Assay Buffer, kDNA (final concentration ~5 nM), and sterile water to each tube.[10]

-

Add varying concentrations of this compound to the experimental tubes.

-

Start the reaction by adding E. coli Topoisomerase IV (typically 1-2 units).

-

Incubate at 37°C for 30 minutes.[9]

-

Terminate the reaction with the addition of Stop Solution/Loading Dye.

-

Resolve the DNA products on a 1% agarose gel.

-

Stain with ethidium bromide and visualize.

-

Analyze the results: Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibition is indicated by a decrease in the intensity of the decatenated DNA bands at higher this compound concentrations.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its analysis.

Caption: this compound's mechanism leading to bacterial cell death.

Caption: Workflow for assessing this compound's activity.

Downstream Cellular Effects

The inhibition of DNA gyrase and topoisomerase IV by this compound triggers a cascade of downstream cellular events, the most significant of which is the induction of the SOS response . The accumulation of double-strand DNA breaks is a potent signal for the activation of the RecA protein, which in turn mediates the cleavage of the LexA repressor.[6] This leads to the upregulation of a suite of genes involved in DNA repair, as well as error-prone DNA polymerases.[4] While the SOS response is a survival mechanism, the extensive DNA damage caused by this compound often overwhelms the repair capacity of the cell, leading to apoptosis-like death.[6] In some cases, the SOS response can also contribute to the formation of persister cells, which are a subpopulation of bacteria that can tolerate antibiotic treatment without being genetically resistant.[1][6]

Conclusion

This compound's mechanism of action is a well-characterized process involving the targeted inhibition of bacterial DNA gyrase and topoisomerase IV. This leads to the accumulation of lethal double-strand DNA breaks and the induction of the SOS response, ultimately resulting in bacterial cell death. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this important class of antibiotics. A thorough understanding of its core mechanism is essential for optimizing its clinical use, combating the emergence of resistance, and developing novel antimicrobial strategies.

References

- 1. SOS Response Induces Persistence to Fluoroquinolones in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. inspiralis.com [inspiralis.com]

- 4. Role of the SOS Response in the Generation of Antibiotic Resistance In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA Fragmentation in Microorganisms Assessed In Situ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SOS Response Induces Persistence to Fluoroquinolones in Escherichia coli | PLOS Genetics [journals.plos.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

The Synthesis of Ciproquazone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway of Ciproquazone, a quinazolinone derivative. The following sections provide a step-by-step overview of the chemical reactions, experimental protocols for key stages, and a summary of relevant quantitative data.

Overview of the Synthesis Pathway

The synthesis of this compound, chemically known as 1-(cyclopropylmethyl)-6-methoxy-4-phenyl-2(1H)-quinazolinone, can be achieved through a multi-step process. The core of this pathway involves the formation of a substituted urea precursor, followed by a cyclization reaction to form the dihydroquinazolinone ring, and subsequent oxidation to yield the final product.

The overall synthesis can be broken down into three key stages:

-

Stage 1: Synthesis of the Urea Precursor: Formation of N-cyclopropylmethyl-N'-(4-methoxyphenyl)urea.

-

Stage 2: Cyclization to Dihydroquinazolinone: Acid-catalyzed reaction of the urea precursor with benzaldehyde to form 1-(cyclopropylmethyl)-6-methoxy-4-phenyl-3,4-dihydro-2(1H)-quinazolinone.

-

Stage 3: Oxidation to this compound: Aromatization of the dihydroquinazolinone ring to yield the final this compound product.

Data Summary

The following table summarizes the key quantitative data associated with the synthesis pathway.

| Step | Reaction | Starting Materials | Product | Yield (%) |

| 1 | N-Alkylation | p-Anisidine, Cyclopropylmethyl bromide | N-(Cyclopropylmethyl)-4-methoxyaniline | Yield not specified in literature, but typically high for this type of reaction. |

| 2 | Urea Formation | N-(Cyclopropylmethyl)-4-methoxyaniline, Isocyanate source (e.g., Phosgene or a synthetic equivalent) | N-cyclopropylmethyl-N'-(4-methoxyphenyl)urea | Yield not specified in literature, but typically high for this type of reaction. |

| 3 | Cyclization | N-cyclopropylmethyl-N'-(4-methoxyphenyl)urea, Benzaldehyde | 1-(Cyclopropylmethyl)-6-methoxy-4-phenyl-3,4-dihydro-2(1H)-quinazolinone | 80%[1] |

| 4 | Oxidation | 1-(Cyclopropylmethyl)-6-methoxy-4-phenyl-3,4-dihydro-2(1H)-quinazolinone | This compound | Yields can be high (up to 96%) depending on the chosen oxidation method[1]. |

Detailed Experimental Protocols

The following are detailed experimental protocols for the key stages of this compound synthesis, based on established chemical transformations.

Stage 1: Synthesis of N-cyclopropylmethyl-N'-(4-methoxyphenyl)urea

This stage involves two primary steps: the N-alkylation of p-anisidine followed by the formation of the urea derivative.

Step 1a: Synthesis of N-(Cyclopropylmethyl)-4-methoxyaniline

-

Materials: p-Anisidine, cyclopropylmethyl bromide, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., acetonitrile).

-

Procedure:

-

Dissolve p-anisidine (1 equivalent) and potassium carbonate (1.5 equivalents) in acetonitrile.

-

Add cyclopropylmethyl bromide (1.1 equivalents) dropwise to the stirring mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure N-(cyclopropylmethyl)-4-methoxyaniline.

-

Step 1b: Synthesis of N-cyclopropylmethyl-N'-(4-methoxyphenyl)urea

-

Materials: N-(Cyclopropylmethyl)-4-methoxyaniline, a phosgene equivalent (e.g., triphosgene), a non-nucleophilic base (e.g., triethylamine), and an anhydrous aprotic solvent (e.g., dichloromethane).

-

Procedure:

-

In a fume hood, dissolve N-(cyclopropylmethyl)-4-methoxyaniline (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of triphosgene (0.4 equivalents) in anhydrous dichloromethane to the stirring mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-cyclopropylmethyl-N'-(4-methoxyphenyl)urea.

-

Stage 2: Synthesis of 1-(Cyclopropylmethyl)-6-methoxy-4-phenyl-3,4-dihydro-2(1H)-quinazolinone

This step involves an acid-catalyzed cyclization reaction.

-

Materials: N-cyclopropylmethyl-N'-(4-methoxyphenyl)urea, benzaldehyde, 48% hydrobromic acid, and toluene.

-

Procedure: [1]

-

To a suspension of N-cyclopropylmethyl-N'-(4-methoxyphenyl)urea (0.13 mole) in toluene (140 g), add benzaldehyde (0.13 mole) and 48% hydrobromic acid (0.0033 mole).

-

Stir the mixture at room temperature. The progress of the reaction can be monitored by TLC.

-

Upon completion of the reaction, cool the mixture with an ice bath with stirring.

-

Collect the precipitated crystals by filtration.

-

Wash the crystals with a mixture of methanol-2% hydrochloric acid (2:1) and then with water.

-

Dry the crystals to obtain 1-(cyclopropylmethyl)-4-phenyl-6-methoxy-3,4-dihydro-2(1H)-quinazolinone. The reported yield for this step is 80%.[1]

-

Stage 3: Oxidation of 1-(Cyclopropylmethyl)-6-methoxy-4-phenyl-3,4-dihydro-2(1H)-quinazolinone to this compound

The final step is the aromatization of the dihydroquinazolinone ring. Several methods can be employed for this dehydrogenation.

Method A: Copper-Catalyzed Aerobic Oxidation

-

Materials: 1-(Cyclopropylmethyl)-6-methoxy-4-phenyl-3,4-dihydro-2(1H)-quinazolinone, a copper(II) catalyst, a base, and a suitable solvent.

-

Procedure: Based on general procedures for similar dehydrogenations[1], a plausible protocol is as follows:

-

Dissolve the dihydroquinazolinone (1 equivalent) in a suitable solvent such as toluene or DMF.

-

Add a catalytic amount of a copper(II) salt (e.g., Cu(OAc)₂) and a base (e.g., potassium carbonate).

-

Heat the reaction mixture under an atmosphere of air or oxygen.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, filter off the catalyst, and concentrate the filtrate.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

-

Method B: Electrocatalytic Dehydrogenation

-

Materials: 1-(Cyclopropylmethyl)-6-methoxy-4-phenyl-3,4-dihydro-2(1H)-quinazolinone, a redox mediator (e.g., 4-phenylurazole), an electrolyte solution, and an electrochemical cell.

-

Procedure: Based on a reported method for dihydroquinazolinone dehydrogenation[2][3]:

-

Prepare an electrolyte solution (e.g., a phosphate buffer in a mixture of acetonitrile and water).

-

In an electrochemical cell, dissolve the dihydroquinazolinone and a catalytic amount of the redox mediator in the electrolyte solution.

-

Apply a constant potential to the working electrode to initiate the electrocatalytic oxidation.

-

Monitor the progress of the reaction by cyclic voltammetry or by analyzing aliquots using HPLC.

-

Upon completion, extract the product from the electrolyte solution using an organic solvent.

-

Dry the organic extract and concentrate it to obtain the crude product, which can be further purified.

-

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the this compound synthesis pathway.

Caption: Overall synthesis pathway of this compound.

Caption: General experimental workflow for synthesis and purification.

References

An In-depth Technical Guide to Ciproquazone: Discovery and History

Notice on Data Availability

Following a comprehensive search of scientific literature and patent databases, it has been determined that there is a significant scarcity of publicly available in-depth technical information regarding the discovery, history, and experimental protocols for the compound Ciproquazone (also known as SL-573; CAS Number: 33453-23-5). While its existence as a synthetic quinazolinone derivative with prostaglandin biosynthesis inhibitory properties has been confirmed, the available data is insufficient to construct a detailed technical guide as requested.

The information that could be retrieved is limited to brief mentions in chemical databases and broad reviews of quinazolinone derivatives. Key details for a comprehensive technical whitepaper, such as the original discovery and development timeline, detailed experimental protocols for its synthesis and pharmacological evaluation, quantitative data from preclinical or clinical studies, and specific signaling pathway involvement beyond general prostaglandin inhibition, are not available in the public domain. This suggests that this compound may have been a compound of initial scientific interest that did not proceed into later stages of research and development, resulting in limited documentation.

Due to this lack of substantive data, the core requirements of this request—including a detailed historical account, quantitative data tables, in-depth experimental protocols, and signaling pathway diagrams—cannot be fulfilled for this compound itself.

Alternative Proposal

Given the user's interest in a detailed technical guide on a therapeutic compound, we propose to create a similar in-depth document on a related and well-documented topic, such as:

-

The discovery and history of a major Non-Steroidal Anti-Inflammatory Drug (NSAID) , for which there is a wealth of information on its mechanism of action, experimental protocols, and clinical trial data.

-

The development of another quinazolinone derivative with a more extensive research history , which would allow for a thorough exploration of its pharmacology and development.

Please advise if you would like to proceed with a guide on an alternative, well-documented compound.

An In-depth Technical Guide to Ciproquazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, and available data for Ciproquazone. The information is curated for professionals in the fields of chemical and pharmaceutical research and development.

Chemical Identity

IUPAC Name: 1-(Cyclopropylmethyl)-6-methoxy-4-phenylquinazolin-2(1H)-one[1]

Synonyms:

-

This compound[1]

-

1-Cyclopropylmethyl-6-methoxy-4-phenyl-2(1H)-quinazolinone[1]

-

Cyproquazone[1]

-

SL-573[1]

-

2(1H)-Quinazolinone, 1-(cyclopropylmethyl)-6-methoxy-4-phenyl-[1]

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented in the table below. It is important to note that some of these values are predicted and should be confirmed through experimental validation.

| Property | Value | Source |

| Molecular Formula | C19H18N2O2 | [1] |

| Molecular Weight | 306.36 g/mol | |

| Melting Point | 115-116 °C | [1] |

| Boiling Point (Predicted) | 483.8 ± 47.0 °C | [1] |

| Density (Predicted) | 1.26 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 0.28 ± 0.20 | [1] |

Pharmacological Data

Pharmacokinetic Data

Detailed pharmacokinetic parameters for this compound, including absorption, distribution, metabolism, and excretion (ADME) data, are not currently available in publicly accessible literature. In vivo studies would be necessary to establish the pharmacokinetic profile of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively documented in publicly available sources. However, a general methodology for assessing its known mechanism of action, the inhibition of prostaglandin biosynthesis, is outlined below.

Inhibition of Prostaglandin Biosynthesis Assay (General Protocol)

This protocol provides a framework for evaluating the inhibitory effect of this compound on prostaglandin synthesis in a cell-based assay.

Objective: To determine the in vitro efficacy of this compound in inhibiting the production of prostaglandins, such as Prostaglandin E2 (PGE2), in a suitable cell line (e.g., macrophages).

Materials:

-

Cell line capable of producing prostaglandins (e.g., RAW 264.7 murine macrophages)

-

Cell culture medium and supplements

-

This compound

-

Lipopolysaccharide (LPS) or other inflammatory stimulus

-

PGE2 enzyme immunoassay (EIA) kit

-

Cell viability assay kit (e.g., MTT or similar)

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

-

Cell Culture: Maintain the selected cell line under standard conditions of temperature, humidity, and CO2.

-

Cell Seeding: Seed the cells into appropriate multi-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a cell culture medium to achieve a range of desired test concentrations.

-

Treatment: Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Stimulation: Induce prostaglandin synthesis by adding an inflammatory stimulus like LPS to the cell culture medium.

-

Incubation: Incubate the cells for a sufficient period to allow for prostaglandin production (e.g., 18-24 hours).

-

Supernatant Collection: After incubation, collect the cell culture supernatants for PGE2 analysis.

-

PGE2 Measurement: Quantify the concentration of PGE2 in the collected supernatants using a commercial EIA kit, following the manufacturer's instructions.

-

Cell Viability Assessment: To ensure that the observed inhibition of prostaglandin synthesis is not due to cytotoxicity, perform a cell viability assay on the remaining cells.

-

Data Analysis: Calculate the percentage inhibition of PGE2 production for each concentration of this compound relative to a vehicle-treated control. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of PGE2 synthesis.

Logical Relationships and Workflows

The following diagrams illustrate the logical workflow for evaluating a compound like this compound and the general pathway of prostaglandin synthesis inhibition.

References

Ciproquazone: A Technical Overview for Researchers

CAS Number: 33453-23-5

This technical guide provides an in-depth overview of Ciproquazone, a non-steroidal anti-inflammatory drug (NSAID). The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its mechanism of action, physicochemical properties, and relevant (though limitedly available in public literature) experimental contexts.

Core Compound Information

This compound, with the chemical name 1-(cyclopropylmethyl)-6-methoxy-4-phenyl-2(1H)-quinazolinone, is recognized for its analgesic and anti-inflammatory properties. Its therapeutic effects are primarily attributed to its role as an inhibitor of prostaglandin biosynthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and interpretation in experimental settings.

| Property | Value | Unit |

| CAS Number | 33453-23-5 | - |

| Molecular Formula | C₁₉H₁₈N₂O₂ | - |

| Molecular Weight | 306.36 | g/mol |

| IUPAC Name | 1-(cyclopropylmethyl)-6-methoxy-4-phenyl-2(1H)-quinazolinone | - |

| Synonyms | SL-573 | - |

Mechanism of Action: Inhibition of Prostaglandin Synthesis

As a non-steroidal anti-inflammatory drug, the primary mechanism of action for this compound is the inhibition of the cyclooxygenase (COX) enzymes. These enzymes are critical in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the action of COX enzymes, this compound effectively reduces the production of these pro-inflammatory molecules.

The prostaglandin synthesis pathway is a well-characterized biochemical cascade. It begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then acted upon by cyclooxygenase enzymes (COX-1 and COX-2) to produce prostaglandin H2 (PGH2). PGH2 is a pivotal intermediate that is subsequently converted into various biologically active prostaglandins (such as PGE2, PGF2α, PGD2), prostacyclin (PGI2), and thromboxane A2 (TXA2) by specific synthases. The inhibition of COX-1 and COX-2 by NSAIDs like this compound is the central point of their therapeutic intervention.

Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively reported in readily available scientific literature. However, based on its classification as an NSAID, standard assays for evaluating anti-inflammatory and analgesic activity would be applicable.

In Vitro Cyclooxygenase (COX) Inhibition Assay (General Protocol)

A common method to determine the inhibitory activity of a compound against COX-1 and COX-2 is a cell-free enzyme assay.

Objective: To determine the IC50 values of this compound for the inhibition of COX-1 and COX-2.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric reagent)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., Tris-HCl buffer)

-

Microplate reader

Procedure:

-

The purified COX enzyme (either COX-1 or COX-2) is pre-incubated with various concentrations of this compound or the vehicle control in the assay buffer for a defined period (e.g., 15 minutes) at room temperature.

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a specific time (e.g., 5-10 minutes).

-

The peroxidase activity of COX is then measured by adding a colorimetric substrate such as TMPD. The development of color is monitored using a microplate reader at a specific wavelength (e.g., 590 nm).

-

The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control.

-

The IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats (General Protocol)

This is a classic and widely used model to screen for the acute anti-inflammatory activity of new compounds.

Objective: To evaluate the in vivo anti-inflammatory effect of this compound.

Animals:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

Materials:

-

Carrageenan (1% w/v in sterile saline)

-

Test compound (this compound) suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

-

Reference drug (e.g., Indomethacin)

-

Pletysmometer or digital calipers

Procedure:

-

Animals are fasted overnight with free access to water.

-

The basal paw volume of each rat is measured using a plethysmometer or calipers.

-

The animals are divided into groups: a control group (vehicle), a reference group (Indomethacin), and one or more test groups (different doses of this compound).

-

The vehicle, reference drug, or this compound is administered orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

-

The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Caption: A general experimental workflow for the synthesis and evaluation of this compound.

Conclusion

This compound is a quinazolinone-based NSAID with a clear mechanism of action centered on the inhibition of prostaglandin synthesis. While specific, detailed experimental protocols and extensive quantitative bioactivity data for this compound are not widely available in contemporary public literature, its classification as an NSAID allows for the application of well-established in vitro and in vivo models to characterize its pharmacological profile. For researchers in drug development, this compound represents a chemical scaffold with demonstrated anti-inflammatory potential. Further investigation would be required to fully elucidate its COX selectivity profile and therapeutic index.

Ciproquazone: A Technical Overview of its Molecular Characteristics and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciproquazone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic properties. This technical guide provides a concise overview of its core molecular and pharmacological characteristics. Key quantitative data, including its molecular weight and chemical formula, are presented. The primary mechanism of action, the inhibition of prostaglandin biosynthesis, is detailed, and a representative experimental workflow for assessing cyclooxygenase (COX) inhibition is provided. A diagram of the arachidonic acid cascade illustrates the therapeutic target of this compound.

Core Molecular and Physical Data

The fundamental molecular and physical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Molecular Formula | C₁₉H₁₈N₂O₂ |

| Molecular Weight | 306.36 g/mol |

Mechanism of Action: Inhibition of Prostaglandin Synthesis

This compound exerts its anti-inflammatory and analgesic effects primarily through the inhibition of prostaglandin biosynthesis. Prostaglandins are lipid compounds that play a crucial role in mediating inflammation, pain, and fever. The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane, which is then metabolized by cyclooxygenase (COX) enzymes (COX-1 and COX-2).

By inhibiting the activity of COX enzymes, this compound effectively blocks the conversion of arachidonic acid into prostaglandins, thereby reducing the inflammatory response and alleviating pain.

Experimental Protocols: Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on COX-1 and COX-2 activity.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound (test inhibitor)

-

A suitable buffer system (e.g., Tris-HCl)

-

Cofactors (e.g., hematin, epinephrine)

-

Detection reagents for prostaglandin E₂ (PGE₂) (e.g., ELISA kit)

-

Microplate reader

Procedure:

-

Enzyme Preparation: The COX-1 and COX-2 enzymes are prepared in the reaction buffer.

-

Inhibitor Preparation: A series of dilutions of this compound are prepared to determine a dose-response curve.

-

Incubation: The enzymes are pre-incubated with either the vehicle control or varying concentrations of this compound for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

-

Reaction Termination: After a defined incubation period, the reaction is stopped.

-

Quantification of Prostaglandin Production: The amount of prostaglandin E₂ (PGE₂) produced is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control. The IC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the arachidonic acid cascade, highlighting the site of action for COX inhibitors like this compound, and a generalized experimental workflow for assessing its inhibitory activity.

A Technical Guide to Understanding and Determining the Solubility of Ciproquazone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Ciproquazone

This compound, with the chemical formula C19H18N2O2, is identified as 1-(Cyclopropylmethyl)-6-methoxy-4-phenylquinazolin-2(1H)-one.[1][2] Its primary mechanism of action involves the reversible inhibition of prostaglandin biosynthesis, with a potency reported to be between that of indomethacin and aspirin.[1] Understanding its solubility is a critical first step in formulation development, bioavailability assessment, and the design of preclinical and clinical studies.

The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) like this compound is a key determinant of its oral bioavailability. Poor aqueous solubility can lead to low and variable absorption, hindering its therapeutic efficacy. Early characterization of solubility in a range of solvents, including aqueous buffers at different pH values and various organic solvents, is essential for:

-

Formulation Development: Selecting appropriate excipients and designing dosage forms (e.g., tablets, capsules, parenteral solutions).

-

Preclinical Studies: Preparing solutions for in vitro and in vivo testing.

-

Process Chemistry: Developing purification and crystallization methods.

-

Predicting Bioavailability: Estimating the extent of drug absorption in the gastrointestinal tract.

Quantitative Solubility of this compound: Data Not Available

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in various solvents. This indicates a potential knowledge gap and an opportunity for foundational research on this compound. The following sections provide a generalized framework for how such solubility studies would be conducted.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[3] It involves equilibrating an excess amount of the solid drug in a specific solvent over a set period and then measuring the concentration of the dissolved compound.

4.1. Materials and Equipment

-

This compound (solid form)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH levels, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO))

-

Scintillation vials or sealed flasks

-

Orbital shaker or incubator shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to shake for a predetermined period (typically 24 to 72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the vials to pellet the excess solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter to remove any remaining undissolved microparticles.

-

Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculation: Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. The results are typically expressed in units such as mg/mL or µg/mL.

Visualizing Experimental and Developmental Workflows

To aid in the conceptualization of the research process, the following diagrams illustrate a typical solubility testing workflow and the logical progression of early-stage drug development.

References

The Pharmacokinetic Profile of Ciprofloxacin: An In-depth Technical Guide

A Note on Terminology: The following technical guide details the pharmacokinetic profile of ciprofloxacin. Initial searches for "Ciproquazone" did not yield significant results, suggesting a potential misspelling of the widely used fluoroquinolone antibiotic, ciprofloxacin. This document proceeds under the assumption that the intended subject is ciprofloxacin.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of ciprofloxacin, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic profile of ciprofloxacin has been extensively studied in healthy volunteers and various patient populations. The key parameters are summarized in the tables below.

Table 1: Absorption and Distribution Parameters of Ciprofloxacin

| Parameter | Value | Species | Notes |

| Bioavailability (F) | ~70%[1] | Human | No substantial first-pass metabolism.[2] |

| 70-80%[2] | Human | Oral administration. | |

| 69 ± 7%[1] | Human | Comparison of 200 mg oral and IV doses. | |

| Time to Peak Concentration (Tmax) | 1 to 2 hours[2] | Human | After oral dosing. |

| 0.71 ± 0.15 hours[1] | Human | After a 200 mg oral dose. | |

| Peak Serum Concentration (Cmax) | 0.1, 0.2, 0.4 µg/mL | Human | 12 hours after 250, 500, 750 mg oral doses, respectively. |

| Volume of Distribution (Vd) | 2 to 3 L/kg[3] | Human | Indicates extensive tissue distribution. |

| Plasma Protein Binding | 20 to 40%[2] | Human | Unlikely to cause significant protein binding interactions. |

Table 2: Metabolism and Excretion Parameters of Ciprofloxacin

| Parameter | Value | Species | Notes |

| Elimination Half-Life (t½) | ~4 hours[2][3] | Human | In subjects with normal renal function. |

| 4.2 ± 0.77 hours (IV)[1] | Human | After a 200 mg intravenous dose. | |

| 4.11 ± 0.74 hours (Oral)[1] | Human | After a 200 mg oral dose. | |

| Total Body Clearance | 28.5 ± 4.7 L/h per 1.73 m²[1] | Human | After intravenous administration. |

| Renal Clearance | ~300 mL/minute | Human | Exceeds normal glomerular filtration rate, suggesting tubular secretion. |

| 16.9 ± 3.0 L/h per 1.73 m² (IV)[1] | Human | Accounts for ~60% of serum clearance. | |

| 17.0 ± 2.86 L/h per 1.73 m² (Oral)[1] | Human | ||

| Metabolism | - | Human | Primarily metabolized by CYP1A2.[3] |

| Major Metabolites | Desethylene ciprofloxacin, Sulfociprofloxacin, Oxociprofloxacin, Formylciprofloxacin | Human | These four metabolites account for about 15% of an oral dose. |

| Excretion | 40-50% unchanged in urine (oral)[2] | Human | Urinary excretion is virtually complete within 24 hours. |

| ~60% of serum clearance via renal route[1] | Human |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacokinetic profile of ciprofloxacin.

Bioavailability Study in Healthy Human Volunteers

This protocol describes a typical single-dose, crossover study to determine the absolute bioavailability of an oral ciprofloxacin formulation.

2.1.1. Study Design: A randomized, two-period, two-sequence crossover design is employed with a washout period of at least 7 days between study periods.[4] Healthy adult male volunteers are typically recruited for such studies.[1][5]

2.1.2. Materials:

-

Ciprofloxacin intravenous (IV) solution (e.g., 200 mg)[1]

-

Ciprofloxacin oral tablets (e.g., 500 mg)[6]

-

Heparinized blood collection tubes

-

Centrifuge

-

Freezer (-20°C or -80°C) for plasma storage

-

HPLC or LC-MS/MS system for bioanalysis

2.1.3. Procedure:

-

Subject Preparation: Subjects fast overnight for at least 8-12 hours before drug administration.[6] Water intake may be restricted for a few hours before and after dosing.[6]

-

Drug Administration:

-

Blood Sampling: Venous blood samples (e.g., 8 mL) are collected into heparinized tubes at predefined time points. A typical sampling schedule includes a pre-dose sample (0 hours) and samples at 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 4.5, 5, 6, 8, 10, 12, 16, 20, and 24 hours post-dose.

-

Plasma Preparation: Blood samples are centrifuged (e.g., 3000 rpm for 20 minutes) to separate the plasma, which is then transferred to labeled tubes and stored frozen until analysis.[7]

-

Bioanalytical Method: The concentration of ciprofloxacin in plasma samples is determined using a validated HPLC or LC-MS/MS method (see Protocol 2.2).

-

Pharmacokinetic Analysis: The area under the plasma concentration-time curve (AUC) from time zero to infinity (AUC₀-∞) is calculated for both oral and IV administration using the linear trapezoidal rule.[4] Absolute bioavailability (F) is calculated as: F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral)

Quantification of Ciprofloxacin in Human Plasma by HPLC-UV

This protocol outlines a high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the quantification of ciprofloxacin in plasma samples.

2.2.1. Materials and Reagents:

-

Acetonitrile (HPLC grade)[8]

-

Dichloromethane[9]

-

Orthophosphoric acid[8]

-

Methanol (HPLC grade)[8]

-

Triethylamine[8]

-

Ciprofloxacin reference standard

-

Internal standard (IS), e.g., Sarafloxacin[8]

-

C18 reversed-phase HPLC column (e.g., µ-bondapack C18, 5 µm, 25 cm x 4.6 mm)[9]

-

HPLC system with a UV detector

2.2.2. Chromatographic Conditions:

-

Mobile Phase: A mixture of aqueous orthophosphoric acid (0.025 M), methanol, and acetonitrile (e.g., 75:13:12, v/v/v), with the pH adjusted to 3.0 with triethylamine.[8]

-

Flow Rate: 1.0 mL/min[10]

-

Column Temperature: 40°C[8]

2.2.3. Sample Preparation (Protein Precipitation):

-

To 200 µL of plasma in a glass tube, add a known amount of the internal standard solution.[8]

-

Add 2 mL of acetonitrile to precipitate the plasma proteins.[8]

-

Vortex the mixture for 2 minutes and then centrifuge at 4000 rpm for 10 minutes at 4°C.[8]

-

The supernatant can be further processed, for example, by adding dichloromethane, vortexing, and centrifuging to separate the layers.[9]

-

An aliquot of the final aqueous supernatant is injected into the HPLC system.[9]

2.2.4. Calibration and Quantification:

-

Calibration standards are prepared by spiking drug-free plasma with known concentrations of ciprofloxacin.

-

A calibration curve is constructed by plotting the peak area ratio of ciprofloxacin to the internal standard against the nominal concentration.

-

The concentration of ciprofloxacin in the study samples is determined from the calibration curve.

Plasma Protein Binding Assay by Ultrafiltration

This protocol describes the determination of the unbound fraction of ciprofloxacin in plasma using centrifugal ultrafiltration devices.

2.3.1. Materials:

-

Centrifugal ultrafiltration devices with a molecular weight cut-off of 30,000 Da (e.g., Centrifree®)[11]

-

Incubator or temperature-controlled centrifuge (37°C)

-

Ciprofloxacin-spiked plasma samples

-

LC-MS/MS system for analysis

2.3.2. Procedure:

-

Device Pre-treatment (optional but recommended): To minimize non-specific binding, the ultrafiltration units can be pre-treated, for instance, with a 5% Tween 80 solution followed by washing with physiological saline.[12][13]

-

Sample Incubation: Plasma samples spiked with known concentrations of ciprofloxacin are pre-incubated at 37°C for a specified time (e.g., 1 hour).[12]

-

Ultrafiltration:

-

A volume of the plasma sample (e.g., 0.5 to 0.7 mL) is added to the sample reservoir of the ultrafiltration device.[11]

-

The device is centrifuged at a specified speed and temperature (e.g., 1500 x g at 25°C or 37°C) for a set duration (e.g., 25 minutes).[11] It is crucial to control the temperature as protein binding can be temperature-dependent.

-

-

Sample Collection and Analysis:

-

A sample of the initial plasma (total concentration) is taken before centrifugation.

-

The ultrafiltrate, which contains the unbound drug, is collected from the filtrate compartment.[14]

-

The concentrations of ciprofloxacin in both the total plasma and the ultrafiltrate are determined using a sensitive analytical method like LC-MS/MS.[11]

-

-

Calculation: The unbound fraction (fu) is calculated as the ratio of the concentration in the ultrafiltrate (C_unbound) to the total concentration in the plasma (C_total): fu = C_unbound / C_total

Metabolite Identification using LC-MS/MS

This protocol provides a general workflow for the identification of ciprofloxacin metabolites in biological matrices.

2.4.1. Materials and Reagents:

-

LC-MS/MS system with electrospray ionization (ESI) source[2][15]

-

C18 analytical column[15]

-

Formic acid[15]

-

Methanol[15]

-

Water (LC-MS grade)

-

Plasma, urine, or fecal samples from subjects dosed with ciprofloxacin

2.4.2. Sample Preparation:

-

Samples are typically prepared by protein precipitation or liquid-liquid extraction to remove interfering substances.[15][16] For example, a liquid-liquid extraction can be performed using chloroform.[15]

2.4.3. LC-MS/MS Analysis:

-

Chromatographic Separation: The sample extract is injected into the LC system, and the components are separated on the C18 column using a gradient elution with a mobile phase consisting of, for example, 0.2% formic acid in water and methanol.[15]

-

Mass Spectrometric Detection:

-

The eluent from the LC is introduced into the ESI source of the mass spectrometer.

-

The mass spectrometer is operated in a full-scan mode to detect all potential metabolites.

-

Tandem mass spectrometry (MS/MS) is then performed on the potential metabolite ions to obtain fragmentation patterns. The MS/MS ion transitions for ciprofloxacin are monitored as 332.0→231.3.[15]

-

-

Metabolite Identification: The structures of the metabolites are elucidated by comparing their mass spectra and fragmentation patterns with that of the parent drug and by considering known metabolic pathways (e.g., oxidation, N-dealkylation).

Signaling Pathways and Experimental Workflows

Ciprofloxacin-Induced cGAS-STING Signaling Pathway

Recent studies have shown that ciprofloxacin can induce the cGAS-STING signaling pathway in host cells. This is thought to occur through the generation of cytosolic DNA fragments, which then activate this innate immune pathway.

Caption: Ciprofloxacin-induced activation of the cGAS-STING pathway.

General ADME Workflow of Ciprofloxacin

The following diagram illustrates the absorption, distribution, metabolism, and excretion (ADME) process for orally administered ciprofloxacin.

Caption: ADME workflow for orally administered ciprofloxacin.

Experimental Workflow for a Ciprofloxacin Pharmacokinetic Study

This diagram outlines the logical flow of a typical clinical pharmacokinetic study for ciprofloxacin.

References

- 1. Absolute oral bioavailability of ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurofins.com [eurofins.com]

- 3. Ciprofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jebmh.com [jebmh.com]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. A simple and sensitive high-performance liquid chromatography method for determination of ciprofloxacin in bioavailability studies of conventional and gastroretentive prolonged-release formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of ciprofloxacin in human plasma using high-performance liquid chromatography coupled with fluorescence detection: Application to a population pharmacokinetics study in children with severe malnutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A New HPLC Method for Determination of Ciprofloxacin in Human Plasma and its Application in Bioequivalence Studies – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 10. academic.oup.com [academic.oup.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Effects of Temperature on Plasma Protein Binding Ratios (PPBRs) of Enrofloxacin and Ciprofloxacin in Yellow Catfish (Pelteobagrus fulvidraco), Grass Carp (Ctenopharyngodon idella), and Largemouth Bass (Micropterus salmoides) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Protein Binding of Antimicrobials: Methods for Quantification and for Investigation of its Impact on Bacterial Killing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development and Validation of an LC-MS/MS-ESI Method for Comparative Pharmacokinetic Study of Ciprofloxacin in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Ciproquazone: An In-depth Technical Guide on Pharmacodynamics and Mode of Action

Disclaimer: Initial searches for "Ciproquazone" did not yield specific results. The following information is based on the closely related and well-documented fluoroquinolone antibiotic, Ciprofloxacin , and is intended to serve as a comprehensive technical guide for researchers, scientists, and drug development professionals. It is presumed that "this compound" is either a synonym, a related compound with a similar mechanism, or a misspelling of Ciprofloxacin.

Executive Summary

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic with potent bactericidal activity against a wide range of Gram-negative and select Gram-positive bacteria. Its primary mode of action is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, essential enzymes involved in DNA replication, transcription, repair, and recombination. This inhibition leads to strand breakage in bacterial DNA and ultimately cell death. This guide provides a detailed overview of the pharmacodynamics, mechanism of action, and relevant experimental methodologies related to Ciprofloxacin.

Pharmacodynamics

The pharmacodynamic profile of Ciprofloxacin is characterized by concentration-dependent bactericidal activity. The key pharmacodynamic parameters that correlate with clinical efficacy are the ratio of the maximum plasma concentration to the minimum inhibitory concentration (Cmax/MIC) and the ratio of the area under the concentration-time curve to the MIC (AUC/MIC).

Table 1: Key Pharmacodynamic Parameters for Ciprofloxacin

| Parameter | Description | Target Value for Efficacy |

| Cmax/MIC | Ratio of the peak drug concentration to the minimum inhibitory concentration. | > 10 |

| AUC/MIC | Ratio of the 24-hour area under the plasma concentration-time curve to the minimum inhibitory concentration. | > 125 for Gram-negative bacteria |

Table 2: Ciprofloxacin Activity Against Key Pathogens

| Bacterial Species | MIC90 (μg/mL) |

| Pseudomonas aeruginosa | ~0.5 |

| Enterobacteriaceae | < 1 |

| Staphylococcus aureus (including methicillin-resistant strains) | Susceptible |

| Streptococci | Less susceptible |

| Obligate Anaerobes | Generally resistant |

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Mode of Action

Ciprofloxacin exerts its bactericidal effect by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.

-

Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. Ciprofloxacin binds to the A-subunit of DNA gyrase, preventing the re-ligation of the DNA strands after nicking, leading to the accumulation of double-strand breaks.

-

Inhibition of Topoisomerase IV: In Gram-positive bacteria, the primary target is often topoisomerase IV. This enzyme is essential for the decatenation of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by Ciprofloxacin prevents the separation of newly replicated chromosomes, leading to cell division arrest.

The bactericidal effects of ciprofloxacin are not completely reversible by inhibitors of protein or RNA synthesis, suggesting it may have multiple lethal effects on the bacterial cell.[1]

Signaling Pathway of Ciprofloxacin's Action

Caption: Ciprofloxacin inhibits DNA gyrase and topoisomerase IV, leading to DNA damage and cell death.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of Ciprofloxacin's pharmacodynamics.

Minimum Inhibitory Concentration (MIC) Determination

A standard broth microdilution or agar dilution method is used to determine the MIC of Ciprofloxacin against various bacterial isolates.

Workflow for MIC Determination:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis in Clinical Studies

Clinical trials are conducted to evaluate the pharmacokinetic and pharmacodynamic properties of Ciprofloxacin in human subjects.

Protocol for a Crossover PK/PD Study:

-

Subject Enrollment: Healthy volunteers or patients are enrolled in the study.

-

Randomization: Subjects are randomized to receive different formulations or dosages of Ciprofloxacin (e.g., immediate-release vs. extended-release).[2]

-

Drug Administration: A single or multiple doses of the drug are administered.

-

Sample Collection: Blood and urine samples are collected at predetermined time points.

-

Drug Concentration Analysis: Ciprofloxacin concentrations in plasma and urine are measured using methods like High-Performance Liquid Chromatography (HPLC).

-

Pharmacokinetic Parameter Calculation: Parameters such as Cmax, AUC, and half-life are calculated from the concentration-time data.

-

Pharmacodynamic Analysis: The calculated PK parameters are correlated with the MIC data for relevant pathogens to determine PK/PD indices like Cmax/MIC and AUC/MIC.

Logical Relationship in PK/PD Analysis:

Caption: Relationship between pharmacokinetic parameters and MIC in determining PK/PD indices.

Resistance Mechanisms

Resistance to Ciprofloxacin can emerge through several mechanisms:

-

Mutations in Target Enzymes: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) can reduce the binding affinity of Ciprofloxacin.[1]

-

Reduced Permeability: Changes in the expression of outer membrane proteins, such as porins, can limit the entry of Ciprofloxacin into the bacterial cell.[1]

-

Efflux Pumps: Overexpression of efflux pumps can actively transport Ciprofloxacin out of the bacterial cell, reducing its intracellular concentration.

Conclusion

Ciprofloxacin is a potent antibiotic with a well-defined pharmacodynamic profile and mode of action. Its efficacy is primarily driven by the inhibition of bacterial DNA gyrase and topoisomerase IV. A thorough understanding of its PK/PD parameters and mechanisms of resistance is crucial for its effective clinical use and for the development of novel fluoroquinolone antibiotics. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals working in this area.

References

Proquazone as a Prostaglandin Synthetase Inhibitor: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Clarification: Ciproquazone vs. Proquazone

An initial review of scientific literature indicates a likely confusion in the compound name "this compound." Extensive searches reveal no substantive data for a compound with this name acting as a prostaglandin synthetase inhibitor. The vast majority of relevant research points to Proquazone , a non-steroidal anti-inflammatory drug (NSAID) with a known mechanism of action involving the inhibition of prostaglandin synthesis. This document will, therefore, focus on Proquazone.

Introduction to Proquazone and its Anti-Inflammatory Action

Proquazone is a non-acidic quinazolinone derivative that exhibits anti-inflammatory, analgesic, and antipyretic properties.[1] Like other NSAIDs, its primary mechanism of action is the inhibition of prostaglandin synthesis.[2] Prostaglandins are lipid compounds with hormone-like effects that are key mediators of inflammation, pain, and fever.[2] By reducing the levels of prostaglandins, Proquazone alleviates the symptoms associated with inflammatory conditions.[2]

Mechanism of Action: Inhibition of Prostaglandin Synthetase (Cyclooxygenase)

The synthesis of prostaglandins is catalyzed by the enzyme prostaglandin synthetase, also known as cyclooxygenase (COX).[2] There are two main isoforms of this enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that have protective functions, such as maintaining the integrity of the stomach lining and regulating renal blood flow.[2]

-

COX-2: This isoform is typically induced at sites of inflammation and is responsible for the production of prostaglandins that mediate inflammatory responses.[2]

Proquazone, as an NSAID, is understood to inhibit both COX-1 and COX-2 enzymes.[2] By blocking the active site of these enzymes, Proquazone prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes. This reduction in pro-inflammatory prostanoids is the basis of Proquazone's therapeutic effects.

Signaling Pathway of Prostaglandin Synthesis and Inhibition by Proquazone

Figure 1: Proquazone's inhibition of the prostaglandin synthesis pathway.

Quantitative Data on Prostaglandin Synthetase Inhibition

Despite a thorough review of the available scientific literature, specific quantitative data, such as IC50 values for the inhibition of COX-1 and COX-2 by Proquazone, could not be located. While Proquazone is described as a potent inhibitor of prostaglandin synthesis, the precise concentrations required for 50% inhibition of the respective COX isoforms are not publicly documented in the searched resources.

Table 1: Proquazone IC50 Values for Prostaglandin Synthetase (COX) Inhibition

| Compound | Target | IC50 Value | Source |

| Proquazone | COX-1 | Data not available | Literature review |

| Proquazone | COX-2 | Data not available | Literature review |

Experimental Protocols for Assessing Prostaglandin Synthetase Inhibition

Detailed experimental protocols for in vitro assays specifically utilizing Proquazone to determine its inhibitory effect on prostaglandin synthetase are not available in the reviewed literature. However, a general methodology for such an assay can be described based on standard practices for evaluating NSAIDs.

General Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a typical colorimetric or fluorometric assay to determine the IC50 of a test compound against COX-1 and COX-2.

Objective: To quantify the inhibitory potency of a test compound (e.g., Proquazone) on the activity of purified COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine or human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) or other suitable colorimetric/fluorometric probe

-

Assay buffer (e.g., Tris-HCl)

-

Test compound (Proquazone) dissolved in a suitable solvent (e.g., DMSO)

-

Reference NSAIDs (e.g., ibuprofen, celecoxib)

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of enzymes, substrate, cofactor, and the test compound at various concentrations.

-

Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

-

Inhibitor Addition: Add different concentrations of the test compound (Proquazone) or a reference NSAID to the wells. Include control wells with solvent only (no inhibitor).

-

Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Detection: Immediately after adding the substrate, add the colorimetric/fluorometric probe (e.g., TMPD).

-

Measurement: Read the absorbance or fluorescence at regular intervals using a microplate reader to measure the rate of the reaction.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

Figure 2: General workflow for an in vitro COX inhibition assay.

Pharmacokinetics of Proquazone

Following oral administration, Proquazone is absorbed from the gastrointestinal tract.[2] It undergoes metabolism in the liver, primarily through hydroxylation and conjugation, and the resulting metabolites are excreted in the urine and feces.[2] Proquazone has a relatively short plasma half-life.[2]

Table 2: Summary of Proquazone Pharmacokinetic Parameters

| Parameter | Value | Source |

| Absorption | Rapidly absorbed from the GI tract | [2] |

| Metabolism | Hepatic (hydroxylation, conjugation) | [2] |

| Excretion | Urine and feces | [2] |

| Plasma Half-life | Relatively short | [2] |

Clinical Studies

Clinical trials have investigated the efficacy of Proquazone in managing pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis.[1]

Conclusion

References

Proquazone: A Technical Guide to its Analgesic and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proquazone is a non-steroidal anti-inflammatory drug (NSAID) with demonstrated analgesic and anti-inflammatory effects. Unlike traditional acidic NSAIDs, proquazone is a non-acidic quinazolinone derivative. Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, which are key mediators of pain and inflammation. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the analgesic and anti-inflammatory profile of proquazone, including detailed experimental protocols and a summary of quantitative efficacy data.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

Proquazone exerts its therapeutic effects primarily through the inhibition of the COX-1 and COX-2 isoenzymes.[1][2][3] These enzymes are responsible for the conversion of arachidonic acid to prostaglandin H2, the precursor for various prostaglandins (PGs) and thromboxanes involved in inflammation, pain, and fever. By blocking this pathway, proquazone effectively reduces the local concentration of these pro-inflammatory mediators. Some evidence suggests a preferential inhibition of COX-2, which may contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[2]

Preclinical Pharmacology

Anti-inflammatory Activity

The anti-inflammatory properties of proquazone have been evaluated in various preclinical models. A key model used is the carrageenan-induced paw edema in rats, a standard assay for acute inflammation.

Table 1: Anti-inflammatory Activity of Proquazone in the Carrageenan-Induced Rat Paw Edema Model

| Compound | Administration Route | ED50 (mg/kg) | Relative Potency (vs. Phenylbutazone) | Reference |

| Proquazone | Oral | 2.5 | ~7x | [1] |

| Indomethacin | Oral | 1.0 | ~17.5x | [1] |

| Phenylbutazone | Oral | 17.5 | 1x | [1] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Model: Male albino rats (specific strain and weight to be specified, e.g., Wistar, 150-200g).

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

Proquazone, a reference NSAID (e.g., Indomethacin), or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).

-

After a set time (e.g., 60 minutes) to allow for drug absorption, a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.

-

The volume of the paw is measured immediately before carrageenan injection and at specified time points thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle-treated control group. The ED50 (the dose required to produce 50% of the maximum effect) is then determined from the dose-response curve.

Analgesic Activity

The analgesic efficacy of proquazone has been demonstrated in models of chemically-induced visceral pain, such as the acetic acid-induced writhing test in mice.

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice

-

Animal Model: Male albino mice (specific strain and weight to be specified, e.g., Swiss, 20-25g).

-

Procedure:

-

Animals are divided into groups and administered proquazone, a reference analgesic (e.g., Aspirin), or vehicle orally or intraperitoneally.

-

After a predetermined time for drug absorption (e.g., 30-60 minutes), a 0.6% v/v solution of acetic acid is injected intraperitoneally.

-

Immediately after the injection, each mouse is placed in an individual observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a specific period (e.g., 15-20 minutes).

-

-

Data Analysis: The mean number of writhes for each group is calculated. The percentage of analgesic protection is determined by comparing the mean number of writhes in the drug-treated groups to the vehicle-treated control group. The ED50 is calculated from the dose-response data.

Clinical Efficacy

Clinical studies have evaluated the efficacy of proquazone in various painful and inflammatory conditions, including osteoarthritis, rheumatoid arthritis, and postoperative pain.[4]

Postoperative Dental Pain

A study comparing proquazone to aspirin in patients with postoperative dental pain demonstrated a dose-dependent analgesic effect.

Table 2: Analgesic Efficacy of Proquazone in Postoperative Dental Pain

| Treatment | Dose (mg) | Peak Analgesic Effect (Relative Potency vs. Aspirin) | Total Analgesic Effect (Relative Potency vs. Aspirin) | Reference |

| Proquazone | 75 | 7.7 - 8.4 | 4.9 - 6.2 | [5] |

| Proquazone | 150 | 7.7 - 8.4 | 4.9 - 6.2 | [5] |

| Proquazone | 300 | 7.7 - 8.4 | 4.9 - 6.2 | [5] |

| Aspirin | 650 | 1.0 | 1.0 | [5] |

Conclusion

Proquazone is a potent non-acidic NSAID with significant anti-inflammatory and analgesic properties. Its primary mechanism of action is the inhibition of COX enzymes, leading to a reduction in prostaglandin synthesis. Preclinical studies have established its efficacy in animal models of inflammation and pain. Clinical trials have further confirmed its therapeutic utility in a range of painful and inflammatory conditions, demonstrating comparable or superior efficacy to other established NSAIDs. Further research into its COX-2 selectivity and long-term safety profile is warranted.

References

- 1. tandfonline.com [tandfonline.com]

- 2. What is Proquazone used for? [synapse.patsnap.com]

- 3. What is the mechanism of Proquazone? [synapse.patsnap.com]

- 4. Proquazone. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in rheumatic diseases and pain states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An evaluation of the analgesic efficacy of proquazone and aspirin in postoperative dental pain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antipyretic Potential of Ciproquazone: A Technical Overview

Disclaimer: Publicly available research specifically detailing the antipyretic effects of ciproquazone is limited. This guide, therefore, synthesizes information on the general mechanisms of antipyresis for non-steroidal anti-inflammatory drugs (NSAIDs) and related quinazolinone derivatives to provide a comprehensive technical overview of its likely properties and the methodologies for their evaluation.

Introduction

This compound is a quinazolinone derivative that has been investigated for its anti-inflammatory and analgesic properties. While specific data on its antipyretic effects are not extensively documented, its classification suggests a mechanism of action common to NSAIDs. This technical guide consolidates the theoretical framework for this compound's antipyretic activity, outlines standard experimental protocols for its evaluation, and presents comparative data from a structurally related compound, fluproquazone.

Presumed Mechanism of Action: Inhibition of Prostaglandin Synthesis

The febrile response is primarily mediated by the elevation of prostaglandin E2 (PGE2) in the hypothalamus, which in turn raises the thermoregulatory set-point.[1][2][3] Pyrogens, such as bacterial lipopolysaccharides (LPS), induce the expression of cyclooxygenase-2 (COX-2), the enzyme responsible for converting arachidonic acid to prostaglandins.[1][4]

Like other NSAIDs, this compound is presumed to exert its antipyretic effect by inhibiting the COX enzymes, thereby reducing the synthesis of PGE2 in the central nervous system.[2][5][6] This action restores the normal thermoregulatory set-point in the hypothalamus, leading to a reduction in body temperature.

Caption: General signaling pathway of fever and NSAID intervention.

Quantitative Data: A Comparative Look at Fluproquazone

| Treatment Group | Dose | Number of Patients (n) | Mean Rectal Temperature Change | Statistical Significance (vs. Placebo) |

| Fluproquazone | 200 mg | 18 | Continuous fall, nearing normalization | p < 0.001 |

| Acetylsalicylic Acid (ASA) | 1000 mg | 22 | Continuous fall | p < 0.0001 |

| Placebo | - | 19 | Remained constant | - |

Table 1: Summary of a clinical study on the antipyretic activity of fluproquazone.[7]

The study concluded that fluproquazone was more effective than placebo and showed a trend towards being more effective than ASA (p < 0.1).[7]

Experimental Protocols for Antipyretic Activity Screening

The standard method for evaluating the antipyretic potential of a compound involves inducing pyrexia (fever) in animal models, followed by the administration of the test substance. The Brewer's Yeast-induced pyrexia model in rats is a widely accepted and utilized protocol.[8][9][10]

General Experimental Workflow

Caption: Experimental workflow for antipyretic screening.

Detailed Methodology: Brewer's Yeast-Induced Pyrexia in Rats

This protocol is a synthesized representation of standard procedures.[8][9][11]

1. Animals:

-

Healthy Wistar albino rats of either sex, weighing between 150-200g.

-

Animals are housed in standard laboratory conditions with controlled temperature and a 12-hour light/dark cycle.

-